molecular formula C22H27N3OS B6501488 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 1396792-99-6

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide

Cat. No. B6501488
CAS RN: 1396792-99-6
M. Wt: 381.5 g/mol
InChI Key: DXLJIRHJNPNJEO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide, commonly referred to as DIMEB, is a novel organosulfur compound derived from the indole nucleus. It is an important component of sulfur-containing compounds, which are widely used in the pharmaceutical and agrochemical industries. DIMEB has a wide range of applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a pharmaceutical agent.

Scientific Research Applications

DIMEB has been used as a synthetic intermediate in the synthesis of various compounds, such as indole derivatives, sulfur-containing heterocycles, and nitroaromatics. It has also been used as a reagent for the synthesis of other compounds, such as indole derivatives, thioamides, and nitroaromatics. In addition, DIMEB has been used as a pharmaceutical agent to treat a variety of diseases, including cancer, diabetes, and infectious diseases.

Mechanism of Action

The mechanism of action of DIMEB is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of various physiological processes. In addition, DIMEB has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, anti-angiogenic, and anti-oxidant activities. It has also been shown to have cardioprotective and neuroprotective effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

The major advantage of using DIMEB in laboratory experiments is its low toxicity and high solubility, which makes it an ideal reagent for the synthesis of various compounds. However, it is important to note that DIMEB can be unstable under certain conditions, such as high temperatures and acidic conditions. In addition, it is important to use an appropriate amount of DIMEB, as excessive amounts can lead to unwanted side effects.

Future Directions

The potential applications of DIMEB are vast, and continued research is needed to fully understand its mechanism of action and potential therapeutic applications. Possible future directions for DIMEB include further exploration of its anti-inflammatory, anti-proliferative, and anti-oxidant activities, as well as its ability to modulate the immune system. In addition, further research is needed to explore the potential of DIMEB as a therapeutic agent for cancer, diabetes, and infectious diseases.

Synthesis Methods

DIMEB can be synthesized using a variety of methods, including the Gabriel synthesis, the Stille reaction, and the Ullmann reaction. The Gabriel synthesis involves the reaction of dimethylamine and ethylsulfanylbenzamide in the presence of an aryl halide and a base. The Stille reaction is a palladium-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base. The Ullmann reaction is a copper-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLJIRHJNPNJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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